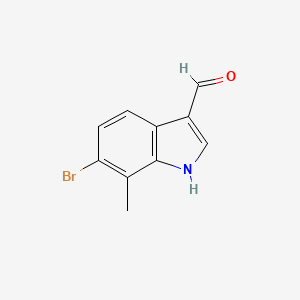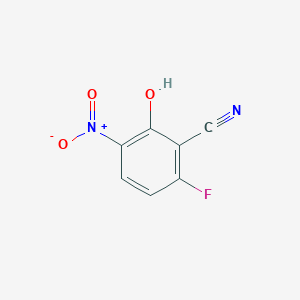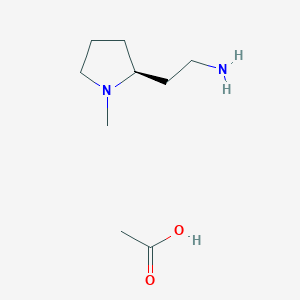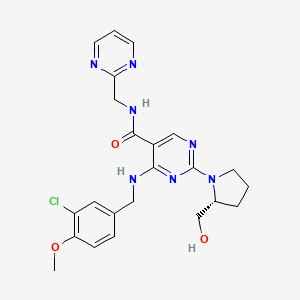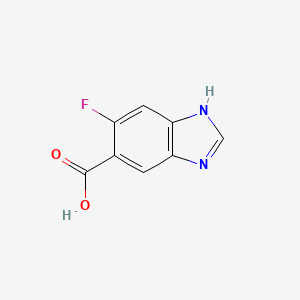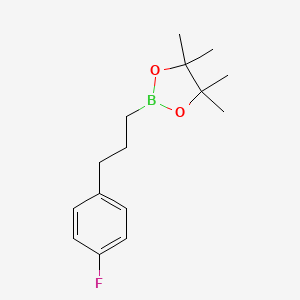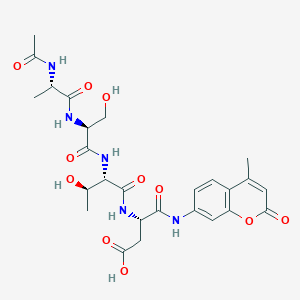
Ac-Ala-Ser-Thr-Asp-AMC
Vue d'ensemble
Description
Ac-Ala-Ser-Thr-Asp-AMC is a peptide substrate that has gained attention in scientific research due to its unique properties. It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of Ac-Ala-Ser-Thr-Asp-AMC is C26H33N5O11 . Its molecular weight is 591.6 g/mol.Applications De Recherche Scientifique
1. Conformational Analysis and N-Glycosylation
A study by (Ricart et al., 1983) focused on the structural requirements of the Asn-X-Thr(Ser) sequence for N-glycosylation of proteins. The conformational space of Ac-Asn-Ala-Thr-NH2 was explored, showing that the lowest energy conformers are bended structures, crucial for N-glycosylation.
2. Peptide Function in Oligosaccharyltransferase Assay
(Imperiali & Shannon, 1991) investigated peptides with the -Asn-Xaa-Thr/Ser- primary sequence, including Ac-Asn-Asp-Thr-NH2, in an oligosaccharyltransferase assay. They found that peptides with similar conformational properties in solution served as acceptors in the assay.
3. Metal Binding Properties
In a study by (Romero-Isart et al., 1998), peptides including Ac-Gly-Asp-His-Gly-Cys-Ser-Gly-Ala-Ser-Ser-Cys-Thr-His-Ala-Ser-NH2 were synthesized to study their metal binding properties, revealing significant findings for peptide-metal interactions.
Propriétés
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Ala-Ser-Thr-Asp-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
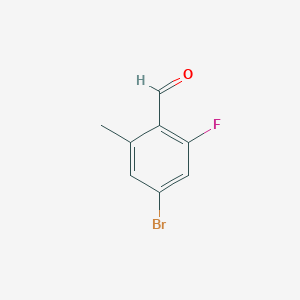
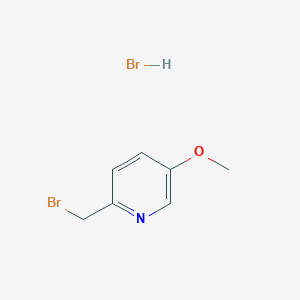
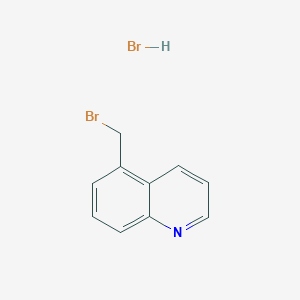
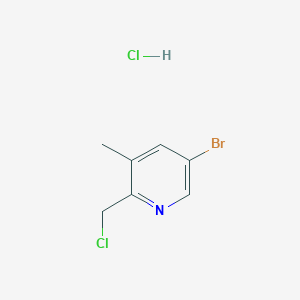
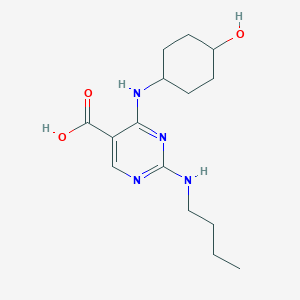
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
